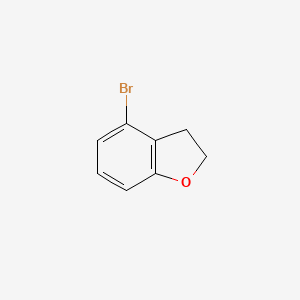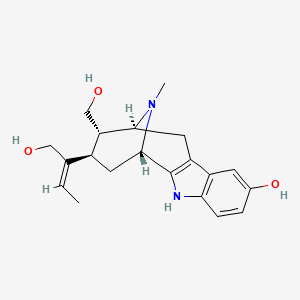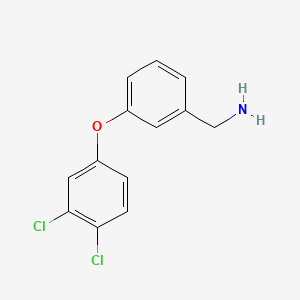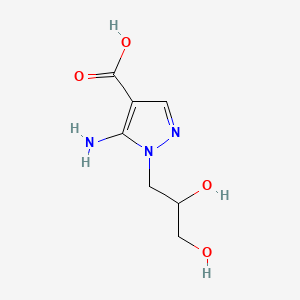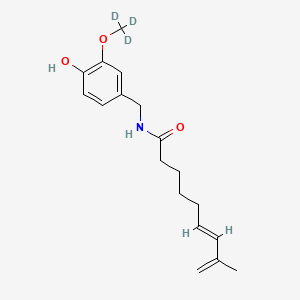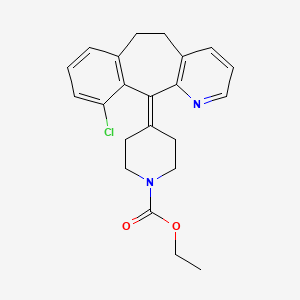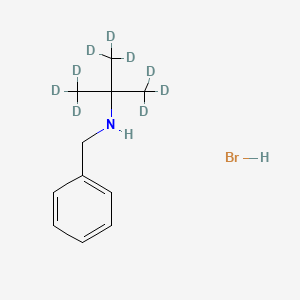![molecular formula C25H30BrNO5 B584911 (3S,5S,6R)-3-[(3S)-4-bromo-3-hidroxibutil]-2-oxo-5,6-difenilmorfolina-4-carboxilato de terc-butilo CAS No. 869111-54-6](/img/structure/B584911.png)
(3S,5S,6R)-3-[(3S)-4-bromo-3-hidroxibutil]-2-oxo-5,6-difenilmorfolina-4-carboxilato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a complex organic compound featuring a morpholine ring substituted with various functional groups
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug development. It could be explored for its effects on specific biological targets, such as enzymes or receptors, due to its ability to interact with biological macromolecules.
Industry
In the industrial context, this compound could be used in the development of new materials or as a building block for the synthesis of polymers and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and dihaloalkanes under basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is often introduced via tert-butyl carbamate (Boc) protection, which can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Bromination and Hydroxylation: The introduction of the bromo and hydroxy groups can be accomplished through selective bromination and subsequent hydroxylation reactions. Bromination can be carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator, while hydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
Mecanismo De Acción
The mechanism by which Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the bromo and hydroxy groups suggests potential for hydrogen bonding and halogen bonding interactions, which could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (3S,5S,6R)-3-[(3S)-4-chloro-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
- Tert-butyl (3S,5S,6R)-3-[(3S)-4-iodo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
Uniqueness
Compared to its analogs, the bromo derivative may exhibit different reactivity and biological activity due to the unique properties of the bromine atom, such as its size and ability to participate in halogen bonding. This can influence the compound’s overall behavior in chemical reactions and biological systems.
Propiedades
IUPAC Name |
tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30BrNO5/c1-25(2,3)32-24(30)27-20(15-14-19(28)16-26)23(29)31-22(18-12-8-5-9-13-18)21(27)17-10-6-4-7-11-17/h4-13,19-22,28H,14-16H2,1-3H3/t19-,20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKVPVAXSYPJEF-MYGLTJDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)CC[C@@H](CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
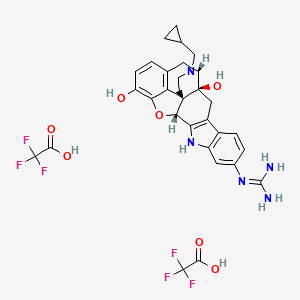

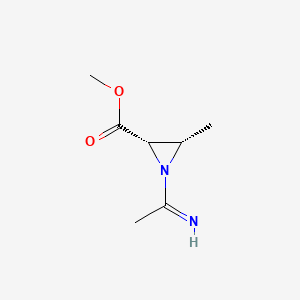
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B584834.png)
